Clorohololida D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

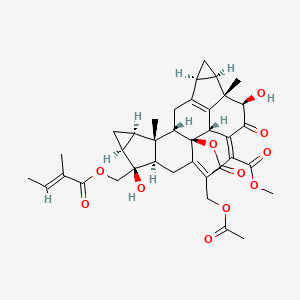

Chlorahololide D is a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius. It has garnered interest due to its complex molecular structure and potential biological activities. The synthesis, molecular structure, and properties of Chlorahololide D are critical for understanding its biological functions and potential applications in pharmaceuticals and chemistry.

Synthesis Analysis

Synthetic approaches towards Chlorahololide D and related compounds often involve constructing the lindenane-type sesquiterpenoid core framework. Key synthetic strategies include reductive cyclization of enynes and intramolecular Heck reactions for ring closure. These methods provide access to the complex sesquiterpenoid dimers characteristic of Chlorahololide D and its analogs (Liu & Nan, 2010).

Molecular Structure Analysis

The molecular structure of Chlorahololide D has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These studies reveal the compound's highly complex sesquiterpenoid dimer structure, offering insights into its unique chemical properties and biological activities (Yang et al., 2007).

Chemical Reactions and Properties

Research on Chlorahololide D focuses on its ability to undergo specific chemical reactions, contributing to its biological activity. For example, it has been shown to block the growth and trigger apoptosis in certain cancer cell lines, suggesting a mechanism involving the regulation of reactive oxygen species levels and cell cycle arrest (Li et al., 2023).

Physical Properties Analysis

The physical properties of Chlorahololide D, such as solubility, melting point, and crystal structure, are essential for its characterization and application. While specific details on Chlorahololide D's physical properties are scarce, studies on related compounds provide valuable context for understanding its behavior in different environments.

Chemical Properties Analysis

Chlorahololide D's chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for its potential therapeutic applications. Its ability to inhibit cell migration and proliferation, as well as to induce apoptosis in cancer models, highlights its significance in drug discovery and development (Li et al., 2023).

Aplicaciones Científicas De Investigación

Desarrollo de fármacos anticancerígenos

La clorohololida D, un dímero sesquiterpénico de tipo lindenano, se ha aislado de Chloranthus holostegius con el objetivo de descubrir pequeñas moléculas como fármacos anticancerígenos o compuestos líderes a partir de plantas {svg_1}. Ha mostrado potencial en la supresión de la progresión del cáncer de mama {svg_2}.

Inducción de apoptosis

Se ha encontrado que la this compound bloquea el crecimiento y desencadena la apoptosis de las células MCF-7 (un tipo de célula de cáncer de mama) al estimular los niveles de especies reactivas de oxígeno (ROS) y detener el ciclo celular en la etapa G2 {svg_3}.

Regulación de proteínas relacionadas con la apoptosis

Una exploración adicional del mecanismo sugirió que la this compound regulaba las proteínas relacionadas con la apoptosis Bcl-2 y Bax {svg_4}.

Inhibición de la migración celular

Se ha observado que la this compound inhibe la migración celular al regular la vía de señalización FAK {svg_5}.

Supresión de la proliferación y la migración tumoral

En el modelo de xenotrasplante de pez cebra, se observó que la this compound suprimía significativamente la proliferación y la migración tumoral {svg_6}.

Antiangiogénesis

Teniendo en cuenta la función crucial de la angiogénesis en el desarrollo tumoral, también se investigó la antiangiogénesis de la this compound {svg_7}.

Mecanismo De Acción

Target of Action

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus holostegius, primarily targets MCF-7 breast cancer cells . It interacts with apoptosis-related proteins Bcl-2 and Bax, which play a significant role in the mitochondrial pathway of apoptosis .

Mode of Action

Chlorahololide D blocks the growth and triggers apoptosis of MCF-7 cells by stimulating the reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . It regulates the expression of apoptosis-related proteins Bcl-2 and Bax . Moreover, it inhibits cell migration by regulating the FAK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Chlorahololide D is the ROS production pathway. The compound stimulates ROS production, leading to the arrest of the MCF-7 cell cycle in the G2 phase . This may explain how Chlorahololide D induces apoptosis. The Bcl-2 family in the mitochondrial pathway, which Chlorahololide D regulates, plays a significant role in apoptosis .

Result of Action

The molecular and cellular effects of Chlorahololide D’s action include blocking the growth of MCF-7 cells, triggering apoptosis, and inhibiting cell migration . In a zebrafish xenograft model, Chlorahololide D was observed to suppress tumor proliferation and migration significantly .

Análisis Bioquímico

Biochemical Properties

Chlorahololide D plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent and selective potassium channel blocker with an IC50 value of 2.7 μM . This interaction inhibits the flow of potassium ions through the channel, affecting cellular ion balance and signaling. Additionally, Chlorahololide D has been shown to interact with apoptosis-related proteins such as Bcl-2 and Bax, regulating cell death processes .

Cellular Effects

Chlorahololide D exerts profound effects on various cell types and cellular processes. In breast cancer cells (MCF-7), it has been observed to block cell growth and induce apoptosis by stimulating reactive oxygen species (ROS) levels and arresting the cell cycle at the G2 stage . Chlorahololide D also influences cell signaling pathways, particularly the FAK signaling pathway, which is involved in cell migration and invasion . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, Chlorahololide D exerts its effects through several mechanisms. It binds to potassium channels, inhibiting their function and altering cellular ion homeostasis . Additionally, Chlorahololide D stimulates ROS production, leading to oxidative stress and apoptosis in cancer cells . It also regulates the expression of apoptosis-related proteins Bcl-2 and Bax, promoting cell death . Furthermore, Chlorahololide D inhibits cell migration by modulating the FAK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorahololide D have been observed to change over time. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Chlorahololide D can maintain its biological activity over extended periods, making it a viable candidate for long-term studies

Dosage Effects in Animal Models

The effects of Chlorahololide D vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, Chlorahololide D may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Chlorahololide D is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a potassium channel blocker suggests its involvement in ion transport and cellular signaling pathways . Additionally, Chlorahololide D’s interaction with apoptosis-related proteins indicates its participation in cell death and survival pathways

Transport and Distribution

Within cells and tissues, Chlorahololide D is transported and distributed through interactions with transporters and binding proteins. Its selective inhibition of potassium channels suggests that it may be localized to regions with high potassium channel activity . Additionally, Chlorahololide D’s effects on cell migration and invasion indicate its potential accumulation in specific cellular compartments involved in these processes .

Subcellular Localization

Chlorahololide D’s subcellular localization plays a crucial role in its activity and function. It is likely targeted to specific compartments or organelles through post-translational modifications or targeting signals. Its interaction with potassium channels and apoptosis-related proteins suggests its localization to the plasma membrane and mitochondria, respectively . Understanding its subcellular localization will provide insights into its precise mechanisms of action.

Propiedades

IUPAC Name |

[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O11/c1-8-15(2)32(42)48-14-37(45)24-11-23(24)35(5)25(37)12-22-20(13-47-17(4)39)34(44)49-38(22)26(35)10-19-18-9-21(18)36(6)28(19)29(38)27(30(40)31(36)41)16(3)33(43)46-7/h8,18,21,23-26,29,31,41,45H,9-14H2,1-7H3/b15-8+,27-16-/t18-,21-,23-,24+,25-,26+,29+,31+,35+,36+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZSZYDBUUHLB-IBBKUXAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)COC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Chlorahololide D exert its anti-cancer effects in breast cancer cells?

A1: Chlorahololide D demonstrates anti-cancer activity specifically against breast cancer cells through several mechanisms. First, it elevates reactive oxygen species (ROS) levels within MCF-7 cells, leading to increased oxidative stress and ultimately apoptosis (programmed cell death) []. Additionally, this compound disrupts the cell cycle, causing arrest at the G2 phase, which prevents cell division and proliferation []. Chlorahololide D also influences the expression of key apoptosis-regulating proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic), further tipping the balance towards cell death []. Furthermore, the compound inhibits cell migration by interfering with the FAK signaling pathway, a crucial regulator of cell motility and adhesion [].

Q2: What is the origin of Chlorahololide D, and have similar compounds been identified?

A2: Chlorahololide D is a lindenane-type sesquiterpenoid dimer originally isolated from the plant Chloranthus holostegius []. This plant has historically been used in traditional medicine, and the discovery of Chlorahololide D represents a promising lead for anti-cancer drug development. Interestingly, related lindenane sesquiterpenoid dimers, named Spicachlorantins G-J, have been isolated from a related species, Chloranthus spicatus []. These compounds share structural similarities with Chlorahololide D and highlight the potential of this plant genus as a source of novel bioactive molecules.

Q3: What in vivo evidence supports the anti-cancer activity of Chlorahololide D?

A3: Beyond its in vitro activity, Chlorahololide D has shown promising results in a zebrafish xenograft model, where it significantly reduced tumor growth and migration []. This model provides valuable insight into the compound's potential efficacy in a living organism. Furthermore, Chlorahololide D demonstrated anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels []. This is significant because angiogenesis plays a crucial role in tumor development and metastasis. These findings provide compelling evidence for further investigation of Chlorahololide D as a potential anti-breast cancer therapeutic.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.